

Application Notes and Protocols for Labeling DNA with Cy3-PEG3-Alkyne

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Compound of Interest

Compound Name: Cy3-PEG3-Alkyne

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This document provides a comprehensive guide for the covalent labeling of DNA with **Cy3-PEG3-Alkyne** using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method offers a highly efficient and specific approach for attaching the fluorescent Cy3 dye to DNA for various research and diagnostic applications.

Introduction

Fluorescently labeled DNA is an indispensable tool in molecular biology, enabling the visualization and tracking of nucleic acids in a variety of applications, including fluorescence microscopy, in situ hybridization (FISH), and microarray analysis.[1][2] The cyanine dye, Cy3, is a bright and stable fluorophore well-suited for biomolecule labeling.[2][3] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a robust and bioorthogonal method for covalently attaching molecules like Cy3 to DNA.[1] This reaction forms a stable triazole linkage between an azide-modified DNA and an alkyne-functionalized dye. The protocol outlined below first describes the introduction of an azide group into a DNA oligonucleotide, followed by the click chemistry reaction with **Cy3-PEG3-Alkyne**.

Quantitative Data Summary

The efficiency of DNA labeling can be assessed using UV/Vis spectrophotometry to determine the degree of labeling (DoL).

| Parameter | Description | Typical Value/Formula |
|--|--|--|
| DNA Concentration | Determined by absorbance at 260 nm. | A ₂₆₀ of 1.0 ≈ 50 µg/mL for dsDNA |
| Cy3 Concentration | Determined by absorbance at its maximum wavelength (~550 nm). | Molar extinction coefficient (ε) of Cy3 ≈ 150,000 M ⁻¹ cm ⁻¹ |
| Correction Factor for A ₂₆₀ | The contribution of Cy3 absorbance at 260 nm must be subtracted for accurate DNA quantification. | Corrected A ₂₆₀ = Measured A ₂₆₀ - (A ₅₅₀ * 0.08) |
| Degree of Labeling (DoL) | The ratio of dye molecules to DNA molecules. | DoL = (A ₅₅₀ / ε _{Cy3}) / ((Corrected A ₂₆₀) / ε _{DNA}) |

Experimental Protocols

This section details the step-by-step procedures for introducing an azide modification into DNA and the subsequent labeling with **Cy3-PEG3-Alkyne** via click chemistry.

Part 1: Preparation of Azide-Modified DNA

This protocol describes the modification of an amino-modified oligonucleotide with an azide-functionalized N-hydroxysuccinimide (NHS) ester.

Materials:

- Amino-modified DNA oligonucleotide
- Azide-C2-NHS ester (or similar)
- 0.1 M Sodium Bicarbonate buffer, pH 8.5

- Nuclease-free water
- DNA purification column or ethanol precipitation reagents

Procedure:

- Resuspend the amino-modified DNA oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mM.
- Prepare a 10 mM stock solution of Azide-C2-NHS ester in anhydrous DMSO.
- In a microcentrifuge tube, combine the amino-modified DNA with a 10-fold molar excess of the Azide-C2-NHS ester.
- Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
- Purify the azide-modified DNA from the excess NHS ester using a DNA purification column or by ethanol precipitation.
- Wash the purified DNA pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.
- Quantify the concentration of the azide-modified DNA by measuring the absorbance at 260 nm.

Part 2: Labeling of Azide-Modified DNA with Cy3-PEG3-Alkyne

This protocol details the copper-catalyzed click chemistry reaction between the azide-modified DNA and **Cy3-PEG3-Alkyne**.

Materials:

- Azide-modified DNA (from Part 1)
- **Cy3-PEG3-Alkyne**
- Copper(II) sulfate (CuSO₄)

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand
- Sodium ascorbate (freshly prepared)
- DMSO
- Nuclease-free water
- DNA purification reagents (e.g., ethanol, sodium acetate)

Procedure:

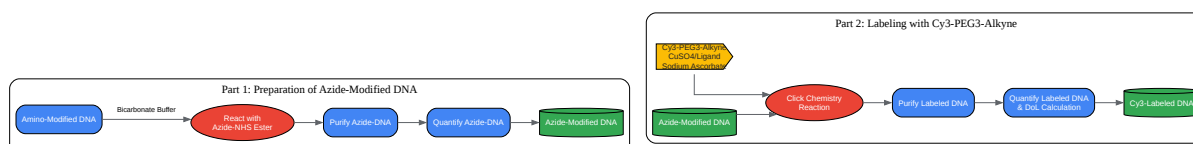
- Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture in the order listed. The final volume can be scaled as needed.

| Reagent | Stock Concentration | Final Concentration | Volume for 50 μ L Reaction |
|---------------------|------------------------|---------------------|--------------------------------|
| Azide-modified DNA | 100 μ M | 10 μ M | 5 μ L |
| Cy3-PEG3-Alkyne | 10 mM (in DMSO) | 100 μ M | 0.5 μ L |
| Nuclease-free water | - | - | to 42.5 μ L |
| CuSO ₄ | 50 mM | 500 μ M | 0.5 μ L |
| THPTA/TBTA | 100 mM | 2.5 mM | 1.25 μ L |
| Sodium Ascorbate | 1 M (freshly prepared) | 5 mM | 0.25 μ L |

- Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA/TBTA ligand and let it sit for 5 minutes at room temperature.
- Reaction Initiation: Add the pre-mixed catalyst to the reaction tube containing the azide-DNA and Cy3-alkyne.
- Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate.

- Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours in the dark.
- Purification: Purify the Cy3-labeled DNA from the reaction components.
 - Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
 - Incubate at -20°C for at least 30 minutes.
 - Centrifuge at high speed for 15-30 minutes to pellet the DNA.
 - Carefully remove the supernatant.
 - Wash the pellet with cold 70% ethanol and centrifuge again.
 - Air dry the pellet and resuspend in nuclease-free water.
- Quantification: Determine the concentration of the labeled DNA and the degree of labeling using UV/Vis spectrophotometry as described in the "Quantitative Data Summary" table.

Experimental Workflow Diagram



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Caption: Workflow for labeling DNA with **Cy3-PEG3-Alkyne**.

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